2-Benzhydrylmorpholine
Description
2-Benzhydrylmorpholine is a nitrogen-containing heterocyclic compound featuring a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) substituted at the 2-position with a benzhydryl group (diphenylmethyl). This structural motif confers unique physicochemical properties, including lipophilicity and steric bulk, which are critical in pharmaceutical and agrochemical applications. The benzhydryl group enhances binding affinity to hydrophobic pockets in biological targets, making derivatives of this compound valuable in drug discovery .
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-benzhydrylmorpholine |
InChI |
InChI=1S/C17H19NO/c1-3-7-14(8-4-1)17(15-9-5-2-6-10-15)16-13-18-11-12-19-16/h1-10,16-18H,11-13H2 |
InChI Key |
FVERIJADLAODAR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
*Example of a benzhydryl-substituted morpholine derivative with additional functional groups.
Key Observations :
- Substituent Bulk : The benzhydryl group in this compound introduces significantly greater steric hindrance compared to simpler benzyl or azidomethyl substituents (e.g., 2-Benzylmorpholine or 2-(Azidomethyl)-4-benzylmorpholine). This bulk may reduce metabolic clearance but increase binding specificity in drug-receptor interactions .
- Lipophilicity : The diphenylmethyl group enhances lipophilicity (logP ≈ 4.5 estimated), favoring membrane permeability over polar analogues like 2-Benzylmorpholine (logP ≈ 1.8) .
- Functional Diversity : Compounds like 4-{2-benzhydryl...}morpholine demonstrate how additional sulfonyl or chlorophenyl groups can modulate electronic properties and target selectivity.
Stability and Reactivity
- Oxidative Stability : Benzhydryl-substituted morpholines are less prone to oxidation than benzyl analogues due to the electron-donating effects of the two phenyl groups .
- Synthetic Challenges : Introducing the benzhydryl group requires multi-step synthesis (e.g., Friedel-Crafts alkylation or Suzuki coupling), whereas benzyl derivatives are accessible via simpler alkylation routes .
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